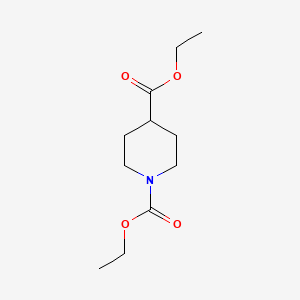
1,4-Piperidinedicarboxylic acid 1,4-diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Piperidinedicarboxylic acid 1,4-diethyl ester is a chemical compound belonging to the piperidine family, which is a class of heterocyclic organic compounds. Piperidines are known for their significant roles in medicinal, synthetic, and bio-organic chemistry. This compound is characterized by its piperidine ring structure with two carboxylic acid ester groups at the 1 and 4 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of piperidine-1,4-dicarboxylic acid diethyl ester typically involves the reaction of piperidine with diethyl oxalate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the esterification process.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically heated under reflux, and the product is purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Piperidinedicarboxylic acid 1,4-diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form piperidine-1,4-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Piperidine-1,4-dicarboxylic acid.
Reduction: Piperidine-1,4-dicarbinol.
Substitution: Various piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Piperidinedicarboxylic acid 1,4-diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of drugs targeting neurological disorders and cardiovascular diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of piperidine-1,4-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active piperidine-1,4-dicarboxylic acid, which can then interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- Piperidine-3,4-dicarboxylic acid diethyl ester
- Piperidine-2,6-dicarboxylic acid diethyl ester
- Pyridine-3,4-dicarboxylic acid diethyl ester
Comparison: 1,4-Piperidinedicarboxylic acid 1,4-diethyl ester is unique due to its specific substitution pattern on the piperidine ring, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and synthetic utility, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H19NO4 |
|---|---|
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
diethyl piperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C11H19NO4/c1-3-15-10(13)9-5-7-12(8-6-9)11(14)16-4-2/h9H,3-8H2,1-2H3 |
Clave InChI |
HTGQADRJVAFFPH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCN(CC1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















